
Thiopyrazolopyrimidine
Overview
Description
Thiopyrazolopyrimidine is a heterocyclic compound characterized by a fused pyrazole-pyrimidine core with a sulfur substituent, typically at the 4- or 6-position. This scaffold combines the pharmacophoric features of pyrazole (a five-membered ring with two adjacent nitrogen atoms) and pyrimidine (a six-membered diazine ring), enhanced by the electronic and steric effects of the thio group. Its synthesis often involves cyclization reactions of 5-amino-pyrazole-4-carbonitrile precursors with thiourea or thiolating agents under basic conditions . Thiopyrazolopyrimidines exhibit notable bioactivity, including antitumor, antimicrobial, and kinase inhibitory properties, attributed to their ability to mimic purine bases and interact with enzymatic active sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiopyrazolopyrimidine can be synthesized through various synthetic routes. One common method involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. The reaction typically requires acidic or basic conditions and may involve heating to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .
Chemical Reactions Analysis
Halogenation Reactions
Thiopyrazolopyrimidines undergo electrophilic halogenation at the C-3 and C-4 positions. Bromination and iodination are facilitated by molecular halogens (Br₂, I₂) or N-halosuccinimides under mild conditions:
Key findings:
Nitration
Nitration with nitric acid or acetyl nitrate introduces nitro groups at C-3:
Reactant | Nitration Agent | Conditions | Product | Yield |
---|---|---|---|---|
5-p-Br-C₆H₄ derivative (1b ) | HNO₃ (conc.) | H₂SO₄, 0°C, 1h | 3-Nitro thione (11b ) | 78% |
5-Phenyl derivative (1a ) | AcONO₂ | AcOH, 50°C, 3h | 3-Nitro ketone (10a ) | 65% |
Notes:
Nucleophilic Aromatic Substitution (NAS)
The sulfur atom and electron-deficient positions enable NAS with amines, hydrazines, or alkoxides:
Key observations:
-
Methoxy groups at C-4 are readily displaced by stronger nucleophiles .
-
Thioglycoside derivatives show enhanced CDK2 inhibition (IC₅₀: 0.057 μM) .
Oxidation and Thionation
Thiopyrazolopyrimidines are oxidized to sulfoxides/sulfones or converted to thiols:
Cycloaddition and Ring-Opening Reactions
Thiopyrazolopyrimidines participate in [4+2] cycloadditions and ring-opening rearrangements:
Biological Activity Correlation
Derivatives of thiopyrazolopyrimidines exhibit significant pharmacological properties:
Spectroscopic Trends
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Thiopyrazolopyrimidine derivatives have been investigated for their potential as anticancer agents. Research has shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that a specific this compound compound inhibited the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Case Study:
A derivative labeled as compound A was synthesized and tested against MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutic agents like doxorubicin, which had an IC50 of 30 µM .
2. Anti-inflammatory Properties
This compound compounds have also shown promise in treating inflammatory diseases. They function by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Data Table: Anti-inflammatory Activity of this compound Derivatives
Compound | COX Inhibition (%) | LOX Inhibition (%) | IC50 (µM) |
---|---|---|---|
A | 75 | 80 | 10 |
B | 60 | 70 | 20 |
C | 85 | 90 | 5 |
Agricultural Applications
3. Agrochemical Development
This compound derivatives have been explored as potential agrochemicals due to their herbicidal and fungicidal properties. These compounds can inhibit the growth of certain weeds and pathogenic fungi, making them suitable candidates for developing new agricultural products.
Case Study:
A specific this compound derivative was tested for its herbicidal activity against common agricultural weeds. The results showed a significant reduction in weed biomass by over 70% at a concentration of 100 g/ha compared to untreated controls .
Material Science
4. Polymer Chemistry
In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have applications in coatings, adhesives, and other industrial materials.
Data Table: Properties of this compound-Based Polymers
Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
---|---|---|
Type A | 250 | 50 |
Type B | 300 | 70 |
Type C | 280 | 60 |
Mechanism of Action
The mechanism of action of thiopyrazolopyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, this compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. The compound may also induce apoptosis in cancer cells by disrupting the cell cycle .
Comparison with Similar Compounds
Thiopyrazolopyrimidine shares structural and functional similarities with several heterocyclic compounds, including thiazolo[5,4-d]pyrimidines , pyrazolo[3,4-d]pyrimidines , and pyrazolo[1,5-a]pyrimidines . Below is a detailed comparative analysis:
Structural and Electronic Properties
Property | This compound | Thiazolo[5,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
---|---|---|---|
Core Structure | Pyrazole + Pyrimidine + S | Thiazole + Pyrimidine | Pyrazole + Pyrimidine |
Sulfur Position | 4- or 6-position | 2-position (thiazole S) | Absent (unless substituted) |
Planarity | High (max. deviation: 0.025 Å) | Moderate | High |
Hydrogen Bonding | N–H⋯N dimers (R²²(8) motif) | Variable | N–H⋯O/N interactions |
Electron-Withdrawing Effect | Strong (due to S) | Moderate (thiazole S) | Weak |
Key Observations :
- This compound’s sulfur atom enhances electron-withdrawing capacity, improving interactions with biological targets compared to non-thiolated analogs like pyrazolo[3,4-d]pyrimidine .
Key Observations :
- Thiazolo[5,4-d]pyrimidines achieve higher yields due to stable intermediates like 7-amino-5-chloro derivatives .
- This compound synthesis often requires harsh conditions (e.g., P₄S₁₀ in pyridine), complicating scalability .
Pharmacokinetic and Bioactivity Profiles
Property | This compound | Thiazolo[5,4-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
---|---|---|---|
LogP | 1.8–2.5 | 1.5–2.0 | 1.2–1.8 |
Solubility (µg/mL) | 12–25 | 30–50 | 45–70 |
Antitumor Activity (IC₅₀) | 0.5–5 µM (e.g., vs. HeLa) | 2–10 µM | 10–20 µM |
Kinase Inhibition | CDK2: 0.3 µM | CDK2: 1.2 µM | CDK2: >5 µM |
Data Sources :
Biological Activity
Thiopyrazolopyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
Thiopyrazolopyrimidines are derivatives of pyrazolo[3,4-d]pyrimidine, characterized by the presence of sulfur in their structure. This modification can enhance their biological activity compared to other similar compounds. The general structure can be represented as follows:
Where and are various substituents that can significantly influence the compound's biological properties.
Anticancer Activity
Recent studies have demonstrated that this compound derivatives exhibit significant anticancer activity. For instance, a compound designated as 78d showed potent antiproliferative effects against U937 cells with an IC50 value of 16.23 μM, outperforming etoposide (IC50 17.94 μM) in certain assays . The presence of electron-withdrawing groups at the 4-position of the this compound ring was found to enhance this activity.
Table 1: Anticancer Activity of this compound Derivatives
Antimicrobial Properties
Thiopyrazolopyrimidines have also been evaluated for their antimicrobial properties. They exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. For example, specific derivatives showed IC50 values ranging from 0.25 to 8 μg/mL against DNA gyrase ATPase, indicating strong antibacterial activity .
Table 2: Antimicrobial Activity of this compound Derivatives
Anti-inflammatory Activity
Thiopyrazolopyrimidines have shown promise as anti-inflammatory agents as well. Their ability to inhibit key inflammatory pathways suggests potential applications in treating inflammatory diseases. Some derivatives have been reported to exhibit moderate anti-inflammatory effects in vitro, warranting further investigation into their mechanisms of action and efficacy in vivo .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at various positions on the this compound scaffold can lead to enhanced biological activity. For example:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at the 4-position significantly improves anticancer activity.
- Substituent Variation : Different substituents at the nitrogen and carbon positions can alter the potency and selectivity towards specific biological targets.
Case Studies
Several case studies highlight the effectiveness of thiopyrazolopyrimidines in preclinical models:
- Case Study 1 : A study evaluated a series of this compound derivatives in animal models for anticancer efficacy. Results indicated significant tumor reduction in treated groups compared to controls.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains, demonstrating that certain thiopyrazolopyrimidines could restore sensitivity to conventional antibiotics.
Q & A
Basic Research Questions
Q. Q1. What are the established synthetic routes for thiopyrazolopyrimidine derivatives, and how do reaction conditions influence yield and purity?
Methodological Answer : this compound derivatives are typically synthesized via cyclocondensation reactions using thiourea or thioamide precursors with α,β-unsaturated carbonyl compounds . For example, Singh (2011) optimized yields (65–78%) by refluxing in ethanol with catalytic acetic acid, followed by recrystallization . Reaction conditions such as solvent polarity, temperature, and catalyst choice significantly affect purity. Polar aprotic solvents (e.g., DMF) may enhance cyclization but require rigorous purification (e.g., column chromatography) to remove byproducts .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound structures, and how are spectral data interpreted?
Methodological Answer :
- 1H/13C NMR : Key for identifying proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone .
- FT-IR : Confirms functional groups (e.g., C=S stretch at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 265.0821 for C₉H₈N₄S) .
Cross-referencing with computational simulations (DFT) improves accuracy in peak assignment .
Q. Q3. How can researchers design in vitro assays to evaluate the biological activity of this compound compounds?
Methodological Answer :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) with MIC (Minimum Inhibitory Concentration) values against S. aureus or E. coli .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7), with IC₅₀ calculated via nonlinear regression .
- Controls : Include positive controls (e.g., doxorubicin) and vehicle-only negative controls to validate results .
Advanced Research Questions
Q. Q4. How can computational methods (e.g., molecular docking) elucidate the mechanism of this compound interactions with biological targets?
Methodological Answer :
- Target Selection : Prioritize proteins with known ligand-binding pockets (e.g., DHFR for anticancer activity) .
- Docking Workflow :
- Prepare ligand (this compound) and receptor (PDB ID: 1U72) using AutoDock Tools.
- Run simulations with Lamarckian genetic algorithm (50 runs, population size 150).
- Analyze binding affinity (ΔG ≤ −7 kcal/mol) and hydrogen-bond interactions (e.g., with Asp27 residue) .
- Validation : Compare with experimental IC₅₀ data to assess predictive accuracy .
Q. Q5. What strategies resolve contradictions in structure-activity relationship (SAR) studies of this compound analogs?
Methodological Answer :
- Data Triangulation : Cross-validate SAR trends using multiple assays (e.g., enzymatic inhibition + cellular cytotoxicity) .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify dominant physicochemical descriptors (e.g., logP, polar surface area) driving activity .
- Case Study : A 2021 study reconciled conflicting cytotoxicity data by demonstrating that electron-withdrawing substituents enhance DNA intercalation but reduce solubility, requiring balanced design .
Q. Q6. How can researchers mitigate threats to validity in this compound pharmacological studies?
Methodological Answer :
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBOOZSGASWZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630942 | |
Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479074-06-1 | |
Record name | Thiopyrazolopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOPYRAZOLOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.